N-Butyrylglycine-2,2-D2
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Overview
Description
N-Butyrylglycine-2,2-D2, also known as N-Butyrylglycine-d2, is a labeled version of N-Butyrylglycine. It is an acyl glycine, which are minor metabolites of fatty acids. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyrylglycine-2,2-D2 can be synthesized through the reaction of butyryl chloride with glycine in the presence of a deuterium source. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Butyrylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions
Major Products
Oxidation: Butyric acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted glycines
Scientific Research Applications
N-Butyrylglycine-2,2-D2 is widely used in scientific research due to its labeled nature:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic assays and as a biomarker for certain metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring
Mechanism of Action
The mechanism of action of N-Butyrylglycine-2,2-D2 involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine. This process is crucial in the detoxification of fatty acids and in the regulation of energy metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-Propionylglycine
- N-Acetylglycine
- N-Cinnamoylglycine
- N-Isovalerylglycine
Uniqueness
N-Butyrylglycine-2,2-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing metabolic pathways and in studies requiring stable isotope labeling. This property distinguishes it from other similar compounds that do not contain deuterium .
Properties
CAS No. |
1219799-10-6 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(butanoylamino)-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 |
InChI Key |
WPSSBBPLVMTKRN-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC |
Canonical SMILES |
CCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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